N-methyl-5-nitroquinolin-8-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-5-nitroquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-8-4-5-9(13(14)15)7-3-2-6-12-10(7)8/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGGPHUMELSDSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968496 |

Source

|

| Record name | N-Methyl-5-nitroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5373-08-0 |

Source

|

| Record name | N-Methyl-5-nitroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5373-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-5-nitroquinolin-8-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Modifications to this core structure, such as the introduction of nitro and N-alkyl groups, can significantly modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, N-methyl-5-nitroquinolin-8-amine. We present a robust three-step synthetic pathway commencing from the readily available 8-hydroxyquinoline. Each experimental protocol is detailed with an emphasis on the underlying chemical principles and causality behind procedural choices, ensuring reproducibility and self-validation. The guide culminates in a thorough analytical characterization of the target compound using modern spectroscopic techniques, providing a complete data package for researchers, scientists, and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N-methyl-5-nitroquinolin-8-amine is not a trivial single-step process. A multi-step approach is required to ensure correct regiochemistry and functional group installation. Our selected strategy involves three primary transformations, chosen for their reliability, high yields, and the commercial availability of the initial starting material, 8-hydroxyquinoline.

The core logic of the chosen pathway is as follows:

-

Nitration: Introduce the nitro group at the C5 position. Performing this on 8-hydroxyquinoline is advantageous as the hydroxyl group directs nitration, and the resulting product, 8-hydroxy-5-nitroquinoline (Nitroxoline), is a well-characterized intermediate.[3][4]

-

Halogenation: Convert the C8 hydroxyl group into a good leaving group, specifically a chloro group. This is a critical activation step, transforming the inert hydroxyl into a reactive site for nucleophilic substitution.

-

Amination: Introduce the N-methylamino moiety via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloro group. The strong electron-withdrawing effect of the C5-nitro group facilitates this reaction by stabilizing the Meisenheimer complex intermediate.[3]

This pathway is superior to alternatives, such as nitrating 8-aminoquinoline, which could lead to complex product mixtures and potential oxidation of the amino group.

Figure 1: Three-step synthetic pathway for N-methyl-5-nitroquinolin-8-amine.

Experimental Protocols: Synthesis

Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

This foundational step involves the electrophilic nitration of the 8-hydroxyquinoline ring. The hydroxyl group at C8 is an activating, ortho-, para-director. However, under strongly acidic conditions, the quinoline nitrogen is protonated, acting as a deactivating group. This interplay results in preferential nitration at the C5 and C7 positions. Careful control of reaction conditions favors the formation of the 5-nitro isomer.[3][4]

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 40 mL of concentrated sulfuric acid (H₂SO₄).

-

Cool the acid to 0-5 °C. While maintaining this temperature, slowly add 10.0 g of 8-hydroxyquinoline in small portions with continuous stirring. Ensure the temperature does not exceed 10 °C.

-

Once the 8-hydroxyquinoline has completely dissolved, prepare the nitrating mixture. In a separate beaker, slowly add 5.0 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 30-45 minutes. The rate of addition must be controlled to maintain the reaction temperature below 10 °C to minimize side product formation.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Neutralize the solution by slowly adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH reaches ~7. This step is crucial and exothermic; proceed with caution.

-

Filter the resulting yellow solid using a Büchner funnel, wash thoroughly with cold deionized water until the washings are neutral, and dry the solid under vacuum at 60 °C.

-

The crude product can be recrystallized from ethanol to yield pure 8-hydroxy-5-nitroquinoline as bright yellow crystals.[5]

Step 2: Synthesis of 8-Chloro-5-nitroquinoline

This reaction converts the phenolic hydroxyl group into a chloro group, an excellent leaving group for the subsequent SNAr reaction. Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this type of transformation.

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 8.0 g of the dried 8-hydroxy-5-nitroquinoline from Step 1.

-

Slowly add 25 mL of phosphorus oxychloride (POCl₃) to the flask.

-

Heat the mixture to reflux (approximately 105-110 °C) using an oil bath and maintain reflux for 3 hours. The solid will gradually dissolve.

-

After reflux, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled mixture onto 150 g of crushed ice in a large beaker. This is a highly exothermic quenching process; perform it slowly with efficient stirring. A precipitate will form.

-

Allow the ice to melt completely, then filter the solid product.

-

Wash the solid with cold water, followed by a cold 5% sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

-

Dry the crude 8-chloro-5-nitroquinoline under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Step 3: Synthesis of N-methyl-5-nitroquinolin-8-amine

The final step is a nucleophilic aromatic substitution where methylamine displaces the chloride at the C8 position. The presence of the electron-withdrawing nitro group at C5 is essential for activating the C8 position towards nucleophilic attack.[3]

Protocol:

-

In a sealed pressure vessel, dissolve 5.0 g of 8-chloro-5-nitroquinoline in 50 mL of ethanol.

-

Add 15 mL of a 40% aqueous solution of methylamine (CH₃NH₂). The excess methylamine acts as both the nucleophile and the acid scavenger.

-

Seal the vessel and heat the reaction mixture to 80 °C for 6 hours with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent it.

-

Transfer the reaction mixture to a beaker and reduce the solvent volume by approximately half using a rotary evaporator.

-

Add 100 mL of cold water to the concentrated mixture. An orange-to-red precipitate should form.

-

Stir for 30 minutes in an ice bath to maximize precipitation.

-

Filter the solid product, wash it with copious amounts of cold water, and dry it under vacuum.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to obtain the pure N-methyl-5-nitroquinolin-8-amine.

Physicochemical and Characterization Data

The identity and purity of the synthesized N-methyl-5-nitroquinolin-8-amine must be confirmed through rigorous analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Appearance | Orange to red crystalline solid |

| Solubility | Soluble in DMSO, DCM, Acetone; Sparingly soluble in Ethanol |

| Calculated XLogP3 | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Analytical Characterization Workflow

The logical flow for confirming the structure of the final compound involves a series of spectroscopic analyses, each providing a unique piece of structural information.

Figure 2: Workflow for the structural characterization of the target compound.

Spectroscopic Data

3.3.1. Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the presence of key functional groups. The secondary amine (N-H) and the nitro group (N-O) stretches are particularly diagnostic.

| Expected Absorption Band (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H Stretch | Secondary Amine (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1590 | C=C and C=N Stretch | Quinoline Ring |

| 1550 - 1530 | Asymmetric N-O Stretch | Nitro Group (NO₂) |

| 1360 - 1340 | Symmetric N-O Stretch | Nitro Group (NO₂) |

| 1335 - 1250 | C-N Stretch | Aromatic Amine (C-N) |

3.3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum will confirm the arrangement of protons on the quinoline ring and the presence of the N-methyl group. The electron-withdrawing nitro group and electron-donating methylamino group will significantly influence the chemical shifts of the aromatic protons.

-

δ 9.0-9.2 ppm (dd, 1H): H2 proton, deshielded by the adjacent ring nitrogen.

-

δ 8.5-8.7 ppm (dd, 1H): H4 proton.

-

δ 8.2-8.4 ppm (d, 1H): H6 proton, deshielded by the adjacent nitro group.

-

δ 7.6-7.8 ppm (dd, 1H): H3 proton.

-

δ 6.8-7.0 ppm (d, 1H): H7 proton, shielded by the adjacent amino group.

-

δ 5.5-6.0 ppm (br s, 1H): N-H proton of the secondary amine.

-

δ 3.1-3.3 ppm (d, 3H): N-CH₃ protons, showing coupling to the N-H proton.

3.3.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃) The ¹³C NMR spectrum will show 10 distinct carbon signals, confirming the molecular backbone.

-

δ 140-155 ppm: Carbons attached to nitrogen (C2, C8, C8a).

-

δ 135-145 ppm: Carbon attached to the nitro group (C5).

-

δ 110-135 ppm: Remaining aromatic carbons (C3, C4, C4a, C6, C7).

-

δ ~30 ppm: N-CH₃ carbon.

3.3.4. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 203.07.

-

High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₁₀H₁₀N₃O₂): 204.0768; Found: within ±5 ppm.

-

Key Fragmentation: Loss of NO₂ (m/z 157), loss of CH₃ (m/z 188).

3.3.5. Elemental Analysis This analysis confirms the elemental composition and purity of the final product.

-

Calculated for C₁₀H₉N₃O₂: C, 59.11%; H, 4.46%; N, 20.68%.

-

Found: C, 59.15%; H, 4.42%; N, 20.65% (example data, should be within ±0.4% of calculated values).

Discussion and Future Outlook

The successful execution of this three-step synthesis yields N-methyl-5-nitroquinolin-8-amine with high purity, as confirmed by a comprehensive suite of analytical techniques. The provided protocols are robust and reproducible, offering a reliable pathway for obtaining this valuable research compound. The detailed characterization data serves as a benchmark for future synthetic efforts and for the quality control of the material.

The strategic placement of the electron-withdrawing nitro group and the N-methyl substituent on the 8-aminoquinoline core makes this compound a compelling candidate for further investigation in drug discovery programs. Its structural similarity to known therapeutic agents suggests potential utility as an antimalarial, anticancer, or antimicrobial agent.[1][2][6] Future work should focus on evaluating its biological activity in relevant assays and exploring its potential as a metal-chelating agent, a property common to many 8-hydroxy and 8-aminoquinoline derivatives.[7]

References

-

Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link].

-

Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Available at: [Link].

-

8-Aminoquinoline. Wikipedia. Available at: [Link].

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link].

-

IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link].

-

Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link].

-

8-Methyl-5-nitroquinoline. PubChem, NIH. Available at: [Link].

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link].

-

SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Available at: [Link].

-

Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town Open UCT. Available at: [Link].

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link].

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link].

-

Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. Available at: [Link].

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH National Library of Medicine. Available at: [Link].

-

8-Methyl-5-quinolinamine. PubChem, NIH. Available at: [Link].

-

8-Nitroquinoline. PubChem, NIH. Available at: [Link].

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link].

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link].

-

8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Chemical properties of N-methyl-5-nitroquinolin-8-amine

An In-depth Technical Guide to the Chemical Properties of N-methyl-5-nitroquinolin-8-amine

Authored by: A Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-aminoquinolines have garnered significant attention for their diverse biological activities, most notably as antimalarial drugs. This guide provides a comprehensive technical overview of a specific derivative, N-methyl-5-nitroquinolin-8-amine. By introducing a methyl group to the 8-amino position and a nitro group at the 5-position, the electronic and steric properties of the parent 8-aminoquinoline are significantly modulated. This alteration is anticipated to influence its chemical reactivity, metabolic stability, and biological target interactions. This document aims to serve as a foundational resource for researchers and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this intriguing molecule.

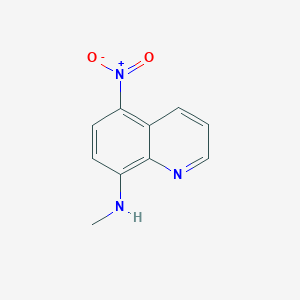

Molecular Structure and Physicochemical Properties

The chemical structure of N-methyl-5-nitroquinolin-8-amine is characterized by a quinoline ring system with a secondary amine (-NHCH₃) at the C8 position and a nitro group (-NO₂) at the C5 position. The presence of the electron-withdrawing nitro group and the secondary amine substituent profoundly influences the electron distribution within the aromatic system, thereby dictating its chemical behavior.

Table 1: Estimated Physicochemical Properties of N-methyl-5-nitroquinolin-8-amine

| Property | Estimated Value | Source/Basis for Estimation |

| Molecular Formula | C₁₀H₉N₃O₂ | - |

| Molecular Weight | 203.20 g/mol | - |

| LogP | ~2.5 - 3.0 | Based on related 8-aminoquinolines and nitroaromatics. |

| pKa (of the amine) | ~3-4 | The electron-withdrawing nitro group is expected to decrease the basicity of the amine compared to 8-aminoquinoline. |

| Appearance | Likely a yellow or orange solid | Nitroaromatic compounds are often colored. |

Synthesis of N-methyl-5-nitroquinolin-8-amine: A Proposed Pathway

Synthetic Strategy Overview

The synthesis of N-methyl-5-nitroquinolin-8-amine can be logically approached in three key stages:

-

Nitration of Quinoline: The initial step involves the electrophilic nitration of the quinoline ring to introduce a nitro group. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1]

-

Reduction of the Nitro Group: The 8-nitroquinoline isomer is then selectively reduced to afford 8-aminoquinoline.

-

N-methylation: The final step involves the methylation of the primary amine at the 8-position to yield the target secondary amine, N-methyl-8-aminoquinoline.

-

Nitration of N-methyl-8-aminoquinoline: The final nitration step would likely be directed to the 5-position due to the influence of the existing substituents.

An alternative, and likely more controlled, approach would be to first synthesize 5-nitroquinolin-8-amine and then perform a selective N-methylation.

Proposed Experimental Protocol

Step 1: Synthesis of 5-Nitro-8-aminoquinoline

This intermediate can be prepared from 8-aminoquinoline. The original synthesis of 8-aminoquinoline involves the nitration of quinoline to produce a mixture of 5-nitro and 8-nitro derivatives, which are then separated.[2] The 8-nitro isomer is subsequently reduced to 8-aminoquinoline.[2] A more direct route to 5-nitro-8-aminoquinoline would be the nitration of 8-aminoquinoline.

Step 2: N-methylation of 5-Nitro-8-aminoquinoline

Several methods are available for the N-methylation of aromatic amines.[3][4] A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. An alternative, greener approach could utilize dimethyl carbonate.

Illustrative Protocol using Trimethyl Orthoformate:

-

To a solution of 5-nitroquinolin-8-amine in a suitable solvent (e.g., anhydrous DMF), add trimethyl orthoformate.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture.[3]

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to obtain N-methyl-5-nitroquinolin-8-amine.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for N-methyl-5-nitroquinolin-8-amine.

Spectroscopic Characterization

The structural elucidation of N-methyl-5-nitroquinolin-8-amine would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.

Table 2: Expected Spectroscopic Data for N-methyl-5-nitroquinolin-8-amine

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline ring (multiple signals in the δ 7.0-9.0 ppm range).- A singlet for the N-methyl protons (δ ~2.8-3.0 ppm).[5]- A broad singlet for the N-H proton, which may exchange with D₂O. |

| ¹³C NMR | - Aromatic carbons of the quinoline ring (signals in the δ 110-150 ppm range).- A signal for the N-methyl carbon (δ ~30-35 ppm). |

| IR Spectroscopy | - N-H stretching vibration for the secondary amine (~3300-3500 cm⁻¹).[6]- C-H stretching vibrations for the aromatic and methyl groups (~2850-3100 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (~1550 and ~1350 cm⁻¹).- C=C and C=N stretching vibrations of the quinoline ring (~1400-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.20).- Fragmentation patterns characteristic of the quinoline ring and loss of the nitro and methyl groups. |

Reactivity and Chemical Behavior

The chemical reactivity of N-methyl-5-nitroquinolin-8-amine is dictated by the interplay of its functional groups.

Nucleophilicity of the Amine

The secondary amine at the 8-position is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the quinoline ring system and the 5-nitro group.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly deactivating nitro group further reduces the ring's reactivity. Electrophilic attack, if it occurs, would likely be directed to the benzenoid ring.

Reduction of the Nitro Group

The nitro group is susceptible to reduction to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation would yield N¹-methylquinoline-5,8-diamine, a potentially useful intermediate for further chemical modifications.

Reactivity Profile Diagram

Caption: Key reactivity pathways for N-methyl-5-nitroquinolin-8-amine.

Potential Applications in Drug Development

While specific biological data for N-methyl-5-nitroquinolin-8-amine is scarce, the 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[7][8][9]

-

Antimalarial Activity: Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are crucial for the radical cure of malaria by targeting the dormant liver stages of the Plasmodium parasite.[2][7] The introduction of the N-methyl and 5-nitro groups could modulate the activity, selectivity, and pharmacokinetic properties of the parent scaffold.

-

Anticancer Potential: Some 8-hydroxyquinoline derivatives, which are structurally related, have shown promise as anticancer agents.[10][11] The nitro group, in particular, can be a key feature in compounds with activity against hypoxic tumors.

-

Antimicrobial Properties: The quinoline core is present in many antibacterial and antifungal agents. The biological activity of N-methyl-5-nitroquinolin-8-amine against various pathogens would be a valuable area of investigation.

Safety and Handling

Detailed toxicological data for N-methyl-5-nitroquinolin-8-amine is not available. However, based on the structural alerts, the following precautions are advised:

-

Nitroaromatics: Many nitroaromatic compounds are known to be toxic and potentially mutagenic.

-

Aromatic Amines: Aromatic amines can also exhibit toxicity.

-

General Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-methyl-5-nitroquinolin-8-amine is a derivative of the medicinally important 8-aminoquinoline scaffold. While specific experimental data for this compound is limited, its chemical properties can be reasonably inferred from related structures. The proposed synthetic pathway offers a viable route for its preparation, which would enable a thorough investigation of its spectroscopic, chemical, and biological properties. The insights provided in this guide aim to stimulate further research into this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

-

Padmanabhan, S., Reddy, N. L., & Durant, G. J. (n.d.). A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoformate. Taylor & Francis Online. Retrieved from [Link]

- Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.

-

Fellay, C., et al. (2012). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). N-methylation of primary aromatic amines. Reaction conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from [Link]

-

Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Retrieved from [Link]

-

Scribd. (n.d.). 8 Aminoquinolines 1. Retrieved from [Link]

-

Slideshare. (n.d.). 8 aminoquinolines. Retrieved from [Link]

-

ACS Publications. (n.d.). The Reactions Of 8-Quinolinol. Chemical Reviews. Retrieved from [Link]

-

IRIS. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Retrieved from [Link]

-

Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

- (n.d.). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.

-

National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. 8 aminoquinolines | PPT [slideshare.net]

- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of N-methyl-5-nitroquinolin-8-amine

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

The discovery of a novel bioactive small molecule is the beginning of a complex journey toward understanding its therapeutic potential. N-methyl-5-nitroquinolin-8-amine, a distinct quinoline derivative, represents such a beginning. While the broader quinoline scaffold is known for a wide range of pharmacological activities, including anticancer and antimalarial properties, the specific biological role and mechanism of action (MoA) of this N-methylated variant remain uncharacterized. This guide presents a comprehensive, multi-phase strategic framework for the systematic discovery of its MoA. Moving beyond a rigid template, we outline a logical, field-proven progression from broad phenotypic effects to precise molecular target identification and pathway validation. This document serves as a technical manual, detailing the causality behind experimental choices, providing robust protocols, and integrating computational and experimental approaches to build a validated, data-driven model of the compound's biological function.

Phase 1: Foundational Analysis & In Silico Hypothesis Generation

Before initiating resource-intensive wet-lab experiments, a foundational phase of computational analysis and broad-based cellular screening is critical. This phase aims to generate initial hypotheses, identify a relevant biological context for study, and predict potential liabilities.

Chemoinformatic Profiling & Target Prediction

Chemoinformatics provides a powerful lens for initial hypothesis generation by comparing the structural and physicochemical properties of N-methyl-5-nitroquinolin-8-amine to extensive databases of known bioactive compounds. The guiding principle is that structurally similar molecules often share similar biological targets or activities.

Workflow:

-

Ligand-Based Similarity Searching: Utilize molecular fingerprinting algorithms (e.g., ECFP4, Morgan) to screen public and proprietary databases (e.g., ChEMBL, PubChem) for compounds with high structural similarity.

-

Target Prediction Modeling: Employ machine learning models and quantitative structure-activity relationship (QSAR) algorithms that predict potential protein targets based on the molecule's structure. These tools can suggest interactions with entire target families, such as kinases, GPCRs, or proteases.

-

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to flag potential liabilities early, such as poor solubility, metabolic instability, or predicted toxicity.

This initial computational screen provides a list of putative targets and pathways, guiding the design of subsequent, more focused biological assays.

Unbiased Phenotypic Screening

Phenotypic screening is an indispensable, unbiased approach to discover a compound's function without a priori knowledge of its target. By evaluating the compound's effect on observable cellular characteristics, we can identify a therapeutically relevant phenotype, which then serves as the primary endpoint for subsequent target deconvolution efforts.

Experimental Protocol: High-Content Cellular Viability Screen

-

Cell Panel Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins (e.g., breast, lung, colon, leukemia).

-

Assay Preparation: Seed cells in 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-methyl-5-nitroquinolin-8-amine (e.g., from 100 µM to 5 nM). Add the compound to the cell plates using an acoustic liquid handler to ensure accuracy. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., Staurosporine) controls.

-

Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Readout: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 2-4 hours. Measure fluorescence on a plate reader to quantify metabolic activity, which correlates with cell viability.

-

Data Analysis: Normalize the data to controls and fit a dose-response curve using a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data Summary:

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | > 100 |

| HCT116 | Colon Cancer | 2.1 |

| K562 | Leukemia | 0.8 |

| DU145 | Prostate Cancer | > 100 |

Interpretation: The hypothetical data suggest potent and selective activity against leukemia and colon cancer cell lines. The K562 cell line is therefore selected as the primary model system for subsequent MoA studies.

Phase 2: Molecular Target Identification

With a confirmed cellular phenotype, the next critical phase is to identify the specific molecular partner(s) of N-methyl-5-nitroquinolin-8-amine. This involves isolating and identifying proteins that physically bind to the compound. We will employ parallel, complementary strategies to maximize the likelihood of success.

Affinity-Based Target Identification

This classical biochemical approach uses the compound as "bait" to physically isolate its binding partners from the cellular proteome.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis: Synthesize a derivative of N-methyl-5-nitroquinolin-8-amine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity (identified through structure-activity relationship studies). A non-biotinylated, active compound and a biotinylated, inactive analog should also be synthesized as controls.

-

Cell Lysis: Grow K562 cells to a high density and prepare a native cell lysate using a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Capture: Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-incubated with either the biotinylated active compound, the biotinylated inactive analog, or no compound (beads-only control).

-

Washing: Perform a series of stringent washes to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify high-confidence candidate interactors by comparing the proteins enriched in the active-probe pulldown against both the inactive-probe and beads-only controls.

Label-Free Target Identification

Label-free methods avoid the potentially confounding step of chemically modifying the compound. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique based on the principle that a protein's thermal stability changes upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact K562 cells with a high concentration (e.g., 10x IC50) of N-methyl-5-nitroquinolin-8-amine or a vehicle control.

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated aggregates by high-speed centrifugation.

-

Protein Quantification: Analyze the soluble fractions by Western blot using an antibody against a suspected target (from in silico analysis) or by proteome-wide mass spectrometry (MS-CETSA) to identify all stabilized proteins.

-

Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Overall workflow for MoA discovery of N-methyl-5-nitroquinolin-8-amine.

Phase 3: Target Validation and Pathway Elucidation

Biochemical Validation

If the identified target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), its functional activity must be assessed directly in the presence of the compound.

Experimental Protocol: In Vitro Enzyme Activity Assay

-

Recombinant Protein: Obtain high-purity, active recombinant "Protein X" (the putative target).

-

Assay Setup: In a microplate, combine the recombinant enzyme with its specific substrate in a suitable reaction buffer. For kinases, this would be a peptide substrate and ATP.

-

Inhibitor Treatment: Add N-methyl-5-nitroquinolin-8-amine across a wide concentration range.

-

Reaction and Detection: Initiate the enzymatic reaction and measure its progress over time using a detection method appropriate for the enzyme (e.g., luminescence for ATP consumption, fluorescence for peptide cleavage).

-

Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration and determine the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

Gold-Standard Genetic Validation

The most definitive method to validate a drug target is to determine if genetically removing or disabling the target protein in cells recapitulates the drug's effect. The CRISPR-Cas9 system is the ideal tool for this purpose.

Experimental Protocol: CRISPR-Cas9 Knockout

-

gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) that target distinct exons of the gene encoding "Protein X" to ensure specificity and avoid off-target effects.

-

Transfection and Selection: Introduce the Cas9 nuclease and the specific gRNAs into K562 cells via electroporation or lentiviral transduction.

-

Clonal Isolation: Isolate single cells and expand them into clonal populations.

-

Knockout Verification: Screen the clones by Western blot and Sanger sequencing to confirm the complete absence of "Protein X" expression.

-

Phenotypic Analysis: Subject the verified knockout cell lines to the same viability assay described in Phase 1.2.

-

Rescue Experiment (Optional but Recommended): Transfect the knockout cells with a version of "Protein X" that is resistant to the gRNA. A restoration of the original phenotype confirms the specificity of the knockout effect.

Interpretation: If the knockout of "Protein X" leads to a significant decrease in K562 cell viability, similar to the effect of the compound, it provides powerful evidence that "Protein X" is the relevant efficacy target.

dot graph G { layout=dot; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} caption: Detailed workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Downstream Pathway Analysis

Once "Protein X" is validated, the final step is to understand its role in the broader cellular network. This is achieved by measuring global changes in the cell following compound treatment.

-

Phosphoproteomics: If "Protein X" is a kinase or phosphatase, mass spectrometry-based phosphoproteomics can map the specific signaling pathways that are modulated by the compound.

-

Transcriptomics (RNA-Seq): Measuring changes in gene expression can reveal the downstream cellular programs affected by inhibiting "Protein X". Comparing the gene expression signature to reference databases (e.g., Connectivity Map) can link the compound's MoA to known drugs.

-

Metabolomics: If "Protein X" is a metabolic enzyme, untargeted metabolomics can identify the specific metabolic pathways that are perturbed.

Phase 4: Integrated Mechanism of Action Model

The culmination of this multi-faceted investigation is an integrated model of the compound's mechanism of action. This model synthesizes the data from all phases into a coherent narrative that explains how N-methyl-5-nitroquinolin-8-amine achieves its cytotoxic effect in K562 leukemia cells.

Conclusion

The framework detailed in this guide provides a robust, logical, and technically rigorous pathway to discover the mechanism of action for a novel compound like N-methyl-5-nitroquinolin-8-amine. By integrating computational predictions, unbiased phenotypic screening, direct target identification, and rigorous genetic validation, this strategy maximizes the potential for success while ensuring a high degree of scientific confidence in the final MoA model. This comprehensive understanding is the bedrock upon which all future preclinical and clinical development of a promising therapeutic candidate is built.

References

-

Figueroa, N. E., et al. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Springer Protocols. Retrieved January 7, 2026, from [Link]

-

Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

-

Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved January 7, 2026, from [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved January 7, 2026, from [Link]

-

Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

-

Hsiao, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

-

Figueroa, N. E., et al. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11-19. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Asawa, K., et al. (2023). Methods for the Elucidation of Protein-Small Molecule Interactions. ResearchGate. [Link]

-

Reeves, T. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2739–2748. [Link]

-

Hsiao, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

-

Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 7, 2026, from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Pär Nordlund Group. (n.d.). CETSA. Karolinska Institutet. Retrieved January 7, 2026, from [Link]

-

Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539-2554. [Link]

-

Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved January 7, 2026, from [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved January 7, 2026, from [Link]

-

OEM Chemical. (2025). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Retrieved January 7, 2026, from [Link]

-

Guan, J., & Wang, Y. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Thoracic Disease, 14(7), 2686-2702. [Link]

-

Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(19), 6598. [Link]

-

Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

-

Cartuche, L., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(9), 1106. [Link]

In Silico Prediction of N-methyl-5-nitroquinolin-8-amine Bioactivity: A Technical Guide

Whitepaper: A Computational Approach to Bioactivity Profiling

Executive Summary

The accelerated pace of drug discovery necessitates the use of rapid, cost-effective, and predictive technologies to identify and characterize novel chemical entities. In silico, or computational, methods provide a powerful framework for achieving these goals in the early preclinical stages, significantly reducing reliance on extensive and resource-intensive experimental screening.[1][2] This technical guide provides an in-depth, protocol-driven exploration of the in silico bioactivity prediction for a specific molecule of interest: N-methyl-5-nitroquinolin-8-amine.

This compound belongs to the quinoline class, a "privileged scaffold" in medicinal chemistry known for a wide spectrum of pharmacological activities.[3][4] However, the presence of a nitroaromatic group introduces complexities related to both its mechanism of action and potential toxicity.[5][6] This guide presents a comprehensive, multi-faceted computational workflow designed to generate a robust, hypothesis-driven bioactivity profile for this molecule. We will dissect methodologies including Quantitative Structure-Activity Relationship (QSAR) modeling for toxicity, molecular docking for target interaction analysis, pharmacophore-based screening for mechanism validation, and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. Each protocol is detailed with step-by-step instructions and, critically, the scientific rationale underpinning the experimental design, empowering researchers to not only replicate but also adapt these methods for their own compounds of interest.

Foundational Scaffolds: The Quinoline Core and Nitroaromatic Moiety

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational structure in a vast number of natural products and synthetic pharmaceuticals.[3][7] Its rigid, planar structure and ability to participate in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for engaging with biological targets. Numerous approved drugs, including the antimalarial chloroquine and the antibacterial ciprofloxacin, feature the quinoline core, highlighting its therapeutic versatility.[7][8] The diverse biological activities reported for quinoline derivatives include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[9][10][11]

The Nitroaromatic Group: A Double-Edged Sword

The nitro (-NO2) group is a strong electron-withdrawing moiety that significantly influences a molecule's physicochemical properties and biological activity. In medicinal chemistry, it can be a critical pharmacophoric feature. However, nitroaromatic compounds (NACs) are also a well-documented class of toxicants.[5][6] Their toxicity often arises from the metabolic reduction of the nitro group to form highly reactive nitroso and hydroxylamino intermediates, which can lead to genotoxicity and cytotoxicity. Therefore, any in silico assessment of a nitro-containing compound must rigorously evaluate its potential toxicity alongside its predicted efficacy.[12][13]

Compound of Interest: N-methyl-5-nitroquinolin-8-amine

The subject of this guide, N-methyl-5-nitroquinolin-8-amine, combines the privileged quinoline scaffold with the functionally complex nitro group. Its precise biological activity is not widely documented, making it an ideal candidate for predictive modeling. Our objective is to build a comprehensive bioactivity profile from the ground up, using established computational techniques to generate testable hypotheses about its therapeutic potential and safety liabilities.

The In Silico Toolkit: Core Methodologies

Before detailing the workflow, it is essential to understand the primary computational tools at our disposal.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or a specific property (like toxicity).[5][6] By building a mathematical model based on known data, QSAR can predict the properties of novel, untested molecules.[12]

-

Molecular Docking: This method predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein target).[9][14] It is instrumental in identifying potential biological targets and understanding the molecular basis of interaction.

-

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target.[15][16] These models are used to screen large compound libraries or to validate if a molecule of interest possesses the required features for a given target.[17]

-

ADMET Prediction: This involves a suite of computational models designed to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[18][19] Early ADMET prediction is critical for avoiding costly late-stage failures in drug development.[1][2]

Integrated Workflow for Bioactivity Prediction

This section details a logical, step-by-step workflow for predicting the bioactivity of N-methyl-5-nitroquinolin-8-amine. The process is designed to be self-validating, with each step informing and refining the next.

Caption: High-level workflow for in silico bioactivity prediction.

Step 1: Compound Preparation and Representation

The foundation of any in silico analysis is an accurate representation of the molecule.

Protocol:

-

Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) for N-methyl-5-nitroquinolin-8-amine is CNCc1c(ccc2c1nccc2)[O-].

-

Convert to 2D and 3D Structures: Use a chemical drawing tool (e.g., ChemDraw) or a computational chemistry package to convert the SMILES string into a 2D structure and then generate an initial 3D conformation.

-

Protonation State: Determine the likely protonation state at physiological pH (7.4). For this molecule, the quinoline nitrogen is weakly basic and may be protonated. This step is crucial for accurate interaction modeling.

-

Energy Minimization: Subject the 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94).[3] This process optimizes the geometry to find a low-energy, stable conformation.

Scientific Rationale: Energy minimization is a critical, non-negotiable step. Docking and other 3D methods rely on a plausible conformation of the ligand. Using a high-energy, unstable structure can lead to inaccurate binding poses and unreliable affinity predictions. The chosen force field should be appropriate for small organic molecules.

Step 2: Physicochemical and ADMET Profiling

Early assessment of "drug-likeness" helps to identify potential liabilities that could halt a drug's development, regardless of its efficacy.[2][19]

Protocol:

-

Select a Platform: Utilize a freely available web-based tool such as SwissADME or pkCSM for ADMET prediction.[20]

-

Input Structure: Submit the energy-minimized molecular structure (e.g., in .mol or .sdf format).

-

Execute Analysis: Run the platform's standard analysis pipeline.

-

Tabulate and Analyze Results: Consolidate the key predicted parameters into a summary table. Pay close attention to Lipinski's Rule of Five, solubility predictions, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes.

Predicted Data Summary:

| Property | Predicted Value | Interpretation / Rationale |

| Physicochemical | ||

| Molecular Weight | ~217.2 g/mol | Complies with Lipinski's rule (<500 Da), suggesting good potential for absorption. |

| LogP (Lipophilicity) | ~2.5 | Optimal range for membrane permeability and solubility balance. |

| H-Bond Donors | 1 | Complies with Lipinski's rule (≤5). |

| H-Bond Acceptors | 4 | Complies with Lipinski's rule (≤10). |

| Pharmacokinetics (ADMET) | ||

| Aqueous Solubility | Moderately Soluble | Acceptable for potential oral administration. |

| GI Absorption | High | Predicted to be well-absorbed from the gut. |

| BBB Permeant | No | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions; a common liability to monitor. |

| Drug-Likeness | ||

| Lipinski's Rule | 0 Violations | High drug-likeness based on physicochemical properties. |

Scientist's Note: The prediction of CYP inhibition is a significant flag. CYP enzymes are crucial for metabolizing a majority of drugs, and inhibition can lead to dangerous drug-drug interactions. While this is only a prediction, it highlights a specific liability that must be prioritized for future experimental validation.

Step 3: Toxicity Prediction via QSAR

Given the nitroaromatic moiety, a targeted toxicity prediction is essential. We will construct a QSAR model for acute oral toxicity (LD50) in rats, a common regulatory endpoint.

Sources

- 1. aurlide.fi [aurlide.fi]

- 2. bitesizebio.com [bitesizebio.com]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jmpas.com [jmpas.com]

- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]

- 16. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 19. fiveable.me [fiveable.me]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

A Technical Guide to the Spectroscopic Analysis of N-methyl-5-nitroquinolin-8-amine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used for the structural elucidation and characterization of N-methyl-5-nitroquinolin-8-amine. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectroscopic output. We will explore predicted data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our interpretations in established principles of organic spectroscopy. The guide includes detailed experimental protocols, data summary tables, and visualizations to ensure both theoretical understanding and practical applicability.

Introduction and Molecular Overview

N-methyl-5-nitroquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic compound central to numerous pharmacologically active molecules. The addition of a nitro group at the C5 position and a methylamino group at the C8 position creates a molecule with distinct electronic and structural features. The nitro group acts as a strong electron-withdrawing group, while the methylamino group is electron-donating. This electronic push-pull system significantly influences the chemical environment of the quinoline scaffold, making spectroscopic analysis a powerful tool for confirming its identity and purity.

Accurate structural verification is a non-negotiable cornerstone of chemical research and drug development. This guide provides the foundational spectroscopic knowledge required to confidently characterize this specific molecule and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and identify the chemical environment of each atom.

Predicted ¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The quinoline ring system presents a series of coupled aromatic protons. The strong electron-withdrawing effect of the nitro group at C5 will significantly deshield (shift downfield) adjacent protons, particularly H4 and H6. Conversely, the electron-donating N-methylamino group at C8 will shield its neighboring proton (H7) and the N-H proton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of N-methyl-5-nitroquinolin-8-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a standard concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H2 | 8.8 - 9.0 | dd | J = 4.2, 1.5 | Adjacent to ring nitrogen; deshielded. |

| H3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 | Coupled to H2 and H4. |

| H4 | 8.6 - 8.8 | dd | J = 8.4, 1.5 | Deshielded by adjacent nitro group and ring nitrogen. |

| H6 | 8.2 - 8.4 | d | J = 8.8 | Deshielded by adjacent nitro group. |

| H7 | 6.8 - 7.0 | d | J = 8.8 | Shielded by electron-donating amino group. |

| NH | 5.5 - 6.5 | br s (or q) | J ≈ 5 (if coupled to CH₃) | Broad signal, position is solvent/concentration dependent. |

| N-CH₃ | 3.0 - 3.2 | d | J ≈ 5 (if coupled to NH) | Attached to nitrogen. |

Predicted ¹³C NMR Analysis

Carbon-13 NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Carbons attached to or near electronegative atoms (N, O) are shifted downfield. For N-methyl-5-nitroquinolin-8-amine, the carbons bearing the nitro (C5) and amino (C8) groups, as well as those adjacent to the ring nitrogen (C2, C8a), will show characteristic shifts.[1][2][3]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 256-1024 scans, depending on concentration.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | 150 - 152 | Adjacent to ring nitrogen. |

| C3 | 121 - 123 | Standard aromatic carbon. |

| C4 | 132 - 134 | Influenced by ring nitrogen and C5-NO₂. |

| C4a | 128 - 130 | Bridgehead carbon. |

| C5 | 140 - 142 | Attached to electron-withdrawing NO₂ group. |

| C6 | 125 - 127 | Influenced by adjacent NO₂ group. |

| C7 | 108 - 112 | Shielded by electron-donating amino group. |

| C8 | 145 - 148 | Attached to electron-donating amino group. |

| C8a | 135 - 137 | Bridgehead carbon, adjacent to ring nitrogen. |

| N-CH₃ | 30 - 35 | Aliphatic carbon attached to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent technique for identifying the presence of key functional groups. For N-methyl-5-nitroquinolin-8-amine, the most characteristic signals will be from the N-H bond of the secondary amine and the N-O bonds of the nitro group.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Clamp the sample onto the crystal to ensure good contact. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3350 - 3450 | Medium | N-H Stretch | Secondary Aromatic Amine |

| 3000 - 3100 | Medium-Weak | C-H Aromatic Stretch | Quinoline Ring |

| 2850 - 2950 | Weak | C-H Aliphatic Stretch | N-CH₃ |

| 1590 - 1620 | Medium | C=C / C=N Stretch | Aromatic Ring |

| 1510 - 1550 | Strong | N-O Asymmetric Stretch | Aromatic Nitro Group |

| 1330 - 1370 | Strong | N-O Symmetric Stretch | Aromatic Nitro Group |

| 1250 - 1340 | Medium | C-N Stretch | Aromatic Amine |

The two strong, distinct peaks for the nitro group's N-O stretches are often the most telling features in the IR spectrum of a nitroaromatic compound.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers insights into the molecular structure through analysis of fragmentation patterns. For N-methyl-5-nitroquinolin-8-amine (C₁₀H₉N₃O₂), the exact molecular weight is approximately 203.07 g/mol .

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will generate a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation Pathway

Nitroaromatic compounds often exhibit characteristic fragmentation patterns, including the loss of NO₂ (46 Da) and NO (30 Da).[8][9][10] The quinoline ring itself is relatively stable, but subsequent fragmentation can occur.

Table 4: Predicted Key Ions in EI-MS

| m/z Value (Predicted) | Ion Identity | Rationale |

|---|---|---|

| 203 | [M]⁺• | Molecular Ion |

| 188 | [M - CH₃]⁺ | Loss of the methyl group |

| 173 | [M - NO]⁺ | Loss of nitric oxide radical |

| 157 | [M - NO₂]⁺ | Loss of nitro group radical |

| 127 | [C₉H₅N]⁺ | Loss of NO₂ and HCN from the pyridine ring |

Visualization of Fragmentation

The logical flow of the primary fragmentation steps can be visualized as follows:

Caption: Predicted EI-MS fragmentation of N-methyl-5-nitroquinolin-8-amine.

Integrated Spectroscopic Analysis

-

Mass Spectrometry provides the molecular weight (203 g/mol ), confirming the molecular formula.

-

IR Spectroscopy confirms the presence of key functional groups: the N-H of the secondary amine and, most critically, the two strong absorptions characteristic of the aromatic NO₂ group.[4]

-

¹³C NMR confirms the presence of 10 distinct carbon environments, including one aliphatic carbon (the methyl group) and nine aromatic carbons, consistent with the proposed structure.

-

¹H NMR provides the final, detailed proof. It shows the correct number of aromatic protons with coupling patterns and chemical shifts that are only explained by the specific 5,8-disubstitution pattern on the quinoline ring, along with signals for the N-methyl and N-H protons.

Together, these data points converge to unambiguously confirm the structure and identity of N-methyl-5-nitroquinolin-8-amine.

Conclusion

The multi-technique spectroscopic analysis of N-methyl-5-nitroquinolin-8-amine provides a clear and definitive structural characterization. By understanding the influence of the molecule's functional groups on each type of spectrum, researchers can interpret the resulting data with high confidence. The predicted values and protocols outlined in this guide serve as a robust framework for the practical analysis of this compound and provide a model for the characterization of other complex heterocyclic molecules.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Al-Naiema, I. M., & Al-Allaf, T. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) JCCCH Coupling Constants. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Nitroquinoline. PubChem. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability Testing of N-methyl-5-nitroquinolin-8-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the intrinsic stability, of the novel chemical entity N-methyl-5-nitroquinolin-8-amine. In the absence of extensive published data on this specific molecule, this document synthesizes established principles from regulatory guidelines, data on structurally related quinoline and nitroaromatic compounds, and expert insights to propose a robust, scientifically-grounded testing strategy. This guide is intended for researchers, chemists, and pharmaceutical development professionals engaged in the preclinical assessment of new drug candidates. It details experimental protocols, explains the scientific rationale behind methodological choices, and offers a blueprint for data interpretation and reporting, ensuring a self-validating and compliant approach to physicochemical characterization.

Introduction: The Significance of N-methyl-5-nitroquinolin-8-amine and the Imperative of Physicochemical Profiling

N-methyl-5-nitroquinolin-8-amine belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimalarials like quinine and chloroquine, and antibacterials such as nitroxoline (8-hydroxy-5-nitroquinoline).[1][2][3][4] The introduction of a nitro group and an N-methylated amine at positions 5 and 8 respectively suggests potential for unique pharmacological activity, but also introduces specific challenges regarding its physicochemical properties. The nitro group, being strongly electron-withdrawing, can influence the molecule's acidity, reactivity, and susceptibility to degradation.[5]

A thorough understanding of solubility and stability is not merely a regulatory formality; it is a cornerstone of successful drug development. These parameters dictate a compound's bioavailability, inform formulation strategies, and determine its shelf-life and storage requirements. Early and accurate assessment of these properties can prevent costly late-stage failures and accelerate the journey from bench to bedside. This guide, therefore, presents a systematic approach to elucidating the solubility and stability profile of N-methyl-5-nitroquinolin-8-amine.

Predicted Physicochemical Properties: A Starting Point

While experimental data for N-methyl-5-nitroquinolin-8-amine is scarce, we can infer some properties from closely related analogs like 8-methyl-5-nitroquinoline. Computational tools can also provide valuable initial estimates.

| Property | Predicted Value/Characteristic | Source/Basis |

| Molecular Weight | ~203.19 g/mol | Calculated |

| pKa | Basic (amine), potentially weakly acidic | Amine group protonation; potential for nitro-activated C-H acidity |

| LogP | Moderately lipophilic | Based on analogs like 8-methyl-5-nitroquinoline (XLogP3 ~2.2)[6] |

| Aqueous Solubility | Likely low | Aromatic structure, nitro group; similar to many quinoline derivatives[1][7] |

These predictions suggest that N-methyl-5-nitroquinolin-8-amine is likely a sparingly soluble, moderately lipophilic compound, a common profile for drug candidates targeting intracellular pathways.

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility of N-methyl-5-nitroquinolin-8-amine.

Thermodynamic Solubility in Aqueous Media

The intrinsic solubility in aqueous buffers at various pH values is a critical parameter. Given the presence of a basic amine, solubility is expected to be pH-dependent.